4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is an organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of a nitro group, a methoxy group, and an imine linkage, making it a compound of interest in various fields of chemical research.
Preparation Methods
The synthesis of 4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common route includes the condensation of 3-methylbenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reagents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amines and substituted derivatives of the original compound.
Scientific Research Applications
4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions due to its unique functional groups.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the imine linkage can form reversible covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate can be compared with similar compounds such as:
4-[(E)-[(4-Methylphenyl)imino]methyl]phenol: This compound lacks the nitro group and has different reactivity and applications.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O5/c1-15-4-3-5-18(12-15)23-14-16-6-11-21(20(13-16)24(26)27)29-22(25)17-7-9-19(28-2)10-8-17/h3-14H,1-2H3 |
InChI Key |
WCRGPDXJMDAWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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